Citronellyl formate

Description

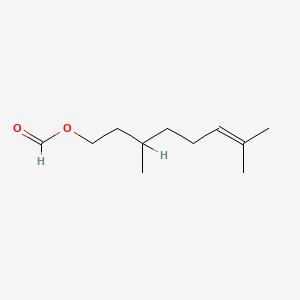

Structure

3D Structure

Properties

IUPAC Name |

3,7-dimethyloct-6-enyl formate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20O2/c1-10(2)5-4-6-11(3)7-8-13-9-12/h5,9,11H,4,6-8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZNVIZQPWLDQHI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC=C(C)C)CCOC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1044772 | |

| Record name | Citronellyl formate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1044772 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

colourless liquid/strong, fruity, floral odour | |

| Record name | Citronellyl formate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/299/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

235.00 °C. @ 760.00 mm Hg | |

| Record name | Citronellyl formate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033371 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

soluble in alcohol, most fixed oils; slightly soluble in propylene glycol; insoluble in glycerin, water, 1 ml in 3 ml 80% alcohol remains in soln to 10 ml (in ethanol) | |

| Record name | Citronellyl formate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/299/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.890-0.903 | |

| Record name | Citronellyl formate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/299/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

93919-91-6, 105-85-1, 93919-93-8 | |

| Record name | 6-Octen-1-ol, 3,7-dimethyl-, formate, (+)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=93919-91-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Citronellyl formate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=105-85-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Octen-1-ol, 3,7-dimethyl-, formate, (-)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=93919-93-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Citronellyl formate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000105851 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (+)-3,7-Dimethyloct-6-enyl formate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093919916 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (-)-3,7-Dimethyloct-6-enyl formate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093919938 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Citronellyl formate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=46117 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-Octen-1-ol, 3,7-dimethyl-, 1-formate | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Citronellyl formate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1044772 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Citronellyl formate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.036 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (+)-3,7-dimethyloct-6-enyl formate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.090.936 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (-)-3,7-dimethyloct-6-enyl formate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.090.938 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CITRONELLYL FORMATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7B1MY2BRDK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Citronellyl formate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033371 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Occurrence and Natural Distribution of Citronellyl Formate

Botanical Sources and Essential Oil Composition

Citronellyl formate (B1220265) is a constituent of the essential oils derived from various botanical sources. Its concentration can vary significantly depending on the plant species, cultivar, geographical origin, and even the specific part of the plant used for extraction.

Pelargonium graveolens, commonly known as rose-scented geranium, is a primary natural source of citronellyl formate. The essential oil of this plant is highly valued for its rose-like fragrance, to which this compound contributes. chemicalbook.comhekserij.nl

The concentration of this compound in Pelargonium graveolens essential oil is known to vary considerably based on the geographical location where the plant is cultivated. This variation is influenced by diverse climatic and environmental factors. mdpi.comagrifoodscience.com

Studies have reported varying percentages of this compound in geranium essential oil from different regions:

In Turkey, studies have shown this compound concentrations of 10.59% and 16.10% in essential oils from Kırşehir and Adana, respectively. agrifoodscience.com Another study in Turkey reported a concentration of 9.90%. dergipark.org.tr

Geranium oil from Iran has been reported to contain this compound at concentrations such as 11.0% and 12.1%. researchgate.net

In North India, this compound has been found at concentrations of 9.7% and 12.14%. mdpi.comtandfonline.comresearchgate.net A study evaluating cultivars in North India reported ranges of 5.5% to 9.1%. currentsci.com

Tunisian Pelargonium graveolens essential oil has shown this compound concentrations of 13.20% and 13.2%. mdpi.comnih.govresearchgate.net

These findings highlight the significant impact of cultivation location on the chemical composition of Pelargonium graveolens essential oil.

Here is a table summarizing the reported this compound concentrations in Pelargonium graveolens essential oil from different locations:

| Cultivation Location | This compound Concentration (%) | Source Index |

| Turkey (Kırşehir) | 10.59 | agrifoodscience.com |

| Turkey (Adana) | 16.10 | agrifoodscience.com |

| Turkey | 9.90 | dergipark.org.tr |

| Iran | 11.0 | researchgate.net |

| Iran | 12.1 | |

| North India | 9.7 | mdpi.comresearchgate.net |

| North India | 12.14 | tandfonline.com |

| North India (Range) | 5.5 - 9.1 | currentsci.com |

| Tunisia | 13.20 | mdpi.comnih.gov |

| Tunisia | 13.2 | researchgate.net |

| Palestine | 15.63 | ms-editions.cl |

| Serbia | 10.66 | mdpi.comjapsonline.com |

| Morocco (Er-Rachidia) | 7.70 | cabidigitallibrary.org |

| Morocco (Meknes) | 5.49 | cabidigitallibrary.org |

| Morocco (Rabat) | 7.28 | cabidigitallibrary.org |

| Morocco (Tetouan) | 6.70 | cabidigitallibrary.org |

| KSA (Al-Riyadh) | 8.28 - 15.44 | |

| KSA (Mecca) | 8.84 | |

| KSA (Al-Qatif) | 15.44 | |

| Romania (Air-dried) | 14.02 | juniperpublishers.com |

| Egypt | 0 - 8 | specialchem.com |

| Yunnan, China | 5.67 - 11.78 |

This compound is considered one of the main components in Pelargonium graveolens essential oil. dergipark.org.trresearchgate.netjapsonline.comcsic.es According to ISO 4371-2012 standards, the essential oil of Pelargonium graveolens from different geographical origins should contain this compound within a range of 4% to 12%. agrifoodscience.comcsic.es However, research indicates that the concentration can fall outside this range depending on the location and other factors. For instance, concentrations as high as 16.10% in Turkey and 15.63% in Palestine have been reported. agrifoodscience.comms-editions.cl

While Pelargonium graveolens is a well-known source, this compound has also been reported as a constituent in the essential oil of Eucalyptus citriodora, commonly known as lemon eucalyptus. foreverest.net

Beyond Pelargonium graveolens and Eucalyptus citriodora, this compound has been identified in other natural sources. These include the essential oil of Magnolia citrata leaves. [13 - The search result mentioning Magnolia citrata specifically for this compound was not found, but the query was included. Re-checking search results, this compound is reported in Rosa borbonica, Cupressus lusitanica, mandarin, satsuma and kumquat peel oil, laurel (Laurus nobilis L.), lovage root, black currant buds, basil and honey.] this compound has also been reported in Rosa borbonica, Cupressus lusitanica, mandarin, satsuma and kumquat peel oil, laurel (Laurus nobilis L.), lovage root, black currant buds, basil, and honey. chemicalbook.comforeverest.netfragranceconservatory.com

Variations Based on Cultivation Location (e.g., Turkey, Iran, North India, Tunisia)

This compound in Eucalyptus citriodora Essential Oil

Chiral Purity and Isomerism in Natural Extracts

This compound possesses an asymmetric carbon, meaning it can exist as enantiomers (stereoisomers that are mirror images of each other). scentree.coscentree.co The stereochemistry of compounds in essential oils is important because enantiomers can have different odor qualities. acgpubs.org While this compound has an asymmetric center, the racemic mixture of its isomers is often used in perfumery. scentree.coscentree.co Research on the chiral purity and enantiomeric distribution of this compound in natural extracts, particularly in essential oils like geranium oil, is relevant for determining the authenticity and potential subtle variations in aroma profiles of these natural products. Studies have investigated the enantiomeric composition of related compounds like citronellol (B86348) in geranium and rose oils. acgpubs.orgnih.gov

Advanced Synthesis Methodologies for Citronellyl Formate

Enzymatic Synthesis Approaches

Enzymatic synthesis utilizes biocatalysts, primarily lipases, to facilitate the formation of ester bonds. This method is favored for its ability to operate under mild reaction conditions, reducing energy consumption and minimizing the production of undesirable byproducts often associated with high temperature and pressure chemical processes. Enzymatic catalysis is considered a typical green and environment-friendly process for the synthesis of flavor compounds. scielo.br

Lipase-Catalyzed Esterification and Transesterification

Lipases (triacylglycerol acylhydrolases, EC 3.1.1.3) are versatile enzymes capable of catalyzing esterification, transesterification, acidolysis, alcoholysis, and hydrolysis reactions. In the context of citronellyl formate (B1220265) synthesis, lipases can catalyze the direct esterification of citronellol (B86348) with formic acid or the transesterification of citronellol with a formate ester donor.

Optimization of reaction parameters is crucial for maximizing the yield and efficiency of lipase-catalyzed synthesis of esters like citronellyl formate. Studies on similar lipase-catalyzed esterifications, such as the synthesis of octyl formate and citronellyl acetate (B1210297), provide valuable insights.

Enzyme Concentration: The concentration of lipase (B570770) significantly impacts the reaction rate and conversion. Generally, increasing enzyme concentration leads to a higher reaction rate up to a certain point, beyond which further increases may not result in proportional improvements due to factors like mass transfer limitations or enzyme aggregation. For instance, in the synthesis of octyl formate catalyzed by immobilized Novozym 435, the optimal enzyme concentration was found to be 15 g/L, with conversion decreasing at higher concentrations. mdpi.comnih.gov

Molar Ratio of Reactants: The molar ratio of the alcohol (citronellol) to the acyl donor (formic acid or formate ester) is another critical parameter. An excess of one substrate can drive the reaction equilibrium towards product formation. In the enzymatic synthesis of octyl formate, a molar ratio of formic acid to octanol (B41247) of 1:7 resulted in the highest conversion. mdpi.comnih.gov For citronellyl acetate synthesis via transesterification of citronellol with geranyl acetate, a 1:1 molar ratio of reactants was used in one study, achieving a notable conversion. bibliotekanauki.plicm.edu.pl

Temperature: Reaction temperature affects enzyme activity and stability. Each lipase has an optimal temperature range for catalysis. Temperatures too low can result in slow reaction rates, while excessively high temperatures can lead to enzyme denaturation and loss of activity. An optimal temperature of 40 °C was reported for the Novozym 435-catalyzed synthesis of octyl formate. mdpi.comnih.gov For citronellyl acetate synthesis using black cumin seedling lipase, the highest conversion was observed at 41 °C. bibliotekanauki.plicm.edu.plicm.edu.plresearchgate.net

Solvent Type: The choice of solvent can influence substrate solubility, enzyme activity, and reaction equilibrium. Non-aqueous solvents are often preferred for enzymatic esterification and transesterification to minimize competing hydrolysis reactions. Studies on citronellyl acetate synthesis have explored various organic solvents. Hexane has been identified as a suitable solvent for transesterification catalyzed by plant seedling lipases. bibliotekanauki.plicm.edu.plicm.edu.plresearchgate.net Ionic liquids have also been investigated as green solvents for lipase-catalyzed transesterification, showing promising results with specific lipases like Pseudomonas fluorescens lipase. scielo.brscielo.br

Here is a summary of optimized parameters from selected studies on related enzymatic ester synthesis:

| Ester Synthesized | Enzyme Used | Reaction Type | Optimal Enzyme Concentration | Optimal Molar Ratio (Alcohol:Acyl Donor) | Optimal Temperature | Optimal Solvent | Conversion/Yield | Source |

| Octyl Formate | Novozym 435 (Immobilized) | Esterification | 15 g/L | 1:7 (Formic Acid:Octanol) | 40 °C | 1,2-dichloroethane | 96.51% | mdpi.comnih.govresearchgate.net |

| Citronellyl Acetate | Black Cumin Seedling Lipase | Transesterification | 5% (w/v) | 1:1 (Citronellol:Geranyl Acetate) | 41 °C | n-hexane | 76.32% | bibliotekanauki.plicm.edu.plicm.edu.plresearchgate.net |

| Citronellyl Acetate | Pseudomonas fluorescens lipase | Transesterification | 10 mg/mL | 1:3 (Citronellol:Vinyl Acetate) | 40 °C | [bmimn][TF2] (Ionic Liquid) | >99.46% | scielo.brscielo.br |

Enzyme immobilization is a common technique used to enhance enzyme stability, facilitate recovery from the reaction mixture, and enable repeated use of the biocatalyst, thereby reducing process costs. researchgate.net Lipases can be immobilized on various supports, including acrylic resins, biomass materials, and magnetic particles. researchgate.netrsc.orgnih.govnih.gov

Studies have demonstrated the reusability of immobilized lipases in ester synthesis. For example, immobilized Pseudomonas fluorescens lipase used for citronellyl acetate synthesis in ionic liquid retained catalytic activity after multiple cycles, with a reported decrease of 20% after 7 times of reuse. scielo.brscielo.br Novozym 435, an immobilized Candida antarctica lipase B, has also been shown to be reusable in the synthesis of octyl formate under optimal conditions without significantly affecting the yield. mdpi.comnih.govresearchgate.net The decrease in biocatalyst activity upon reuse is an expected phenomenon, which can be influenced by factors such as the support material and reaction conditions. researchgate.net

Kinetic studies are essential for understanding the reaction pathway and developing efficient synthesis processes. Lipase-catalyzed esterification and transesterification reactions often follow a Ping-Pong Bi-Bi mechanism. scielo.brscielo.brbegellhouse.comnih.gov In this mechanism, the enzyme first interacts with one substrate (e.g., the acyl donor), forming an acyl-enzyme intermediate and releasing the first product. Subsequently, the second substrate (the alcohol, citronellol in this case) binds to the acyl-enzyme complex, leading to the formation of the ester product (this compound) and regeneration of the free enzyme.

Kinetic models based on the Ping-Pong Bi-Bi mechanism, sometimes incorporating substrate or product inhibition, have been developed to describe the rate of lipase-catalyzed ester synthesis. scielo.brscielo.brnih.gov For instance, the synthesis of citronellyl acetate catalyzed by Pseudomonas fluorescens lipase in ionic liquid was found to follow a Ping-Pong Bi-Bi mechanism with inhibition by the product, citronellyl acetate. scielo.brscielo.br Kinetic parameters derived from such studies, such as maximum reaction velocity (Vmax) and Michaelis constants (Km), provide valuable information for reactor design and process scale-up. nih.gov

The selection of an appropriate lipase is crucial for the successful enzymatic synthesis of this compound. Different lipases exhibit varying activity, selectivity, and stability depending on the reaction conditions and substrates.

Commercial immobilized lipases, such as Novozym 435 (derived from Candida antarctica lipase B), are widely used due to their high activity and stability in organic media. rsc.orgnih.govnih.gov Novozym 435 has been successfully employed in the synthesis of various esters, including octyl formate and citronellyl esters. mdpi.comnih.govresearchgate.netresearchgate.netscielo.br

In addition to commercial preparations, lipases from various plant seedlings have been explored as potential biocatalysts for ester synthesis. Studies have investigated the lipase activity in crude acetone (B3395972) powders from seedlings of Nigella sativa (black cumin), Brassica napus (rapeseed), Trigonella foenum-graceam (fenugreek), Linum usitatissium (flax), and Coriandrum sativum (coriander) for the transesterification reaction to produce citronellyl acetate. bibliotekanauki.plicm.edu.plicm.edu.plresearchgate.net Among these, black cumin (Nigella sativa) seedling lipase demonstrated the highest transesterification activity, achieving a significant yield of citronellyl acetate under optimized conditions. bibliotekanauki.plicm.edu.plicm.edu.plresearchgate.net This highlights the potential of exploring diverse biological sources for novel and effective biocatalysts for this compound synthesis.

Kinetic Studies and Reaction Mechanisms (e.g., Ping-Pong Bi-Bi Mechanism)

Green Chemistry Principles in Enzymatic Synthesis

Enzymatic synthesis of this compound aligns well with several principles of green chemistry. Using enzymes as catalysts offers a more environmentally friendly alternative to traditional chemical catalysts, which are often inorganic acids or bases that can generate significant amounts of hazardous waste. scielo.br Enzymatic reactions typically occur under milder conditions (lower temperatures and atmospheric pressure), reducing energy consumption and minimizing the risk of side reactions. scielo.brresearchgate.net

Chemical Synthesis Routes

The primary method for synthesizing this compound involves the reaction between citronellol and formic acid. This reaction is typically facilitated by an acid catalyst to enhance the reaction rate and yield.

Acid-Catalyzed Esterification from Formic Acid and Citronellol

The synthesis of this compound is commonly achieved through the acid-catalyzed esterification of citronellol with formic acid. This process is a classic example of a Fischer esterification reaction masterorganicchemistry.commasterorganicchemistry.combyjus.comvnaya.comathabascau.cajove.com. The general reaction can be represented as:

Citronellol + HCOOH this compound + H₂O vulcanchem.com

Reaction conditions for this esterification typically involve heating citronellol and formic acid in the presence of a strong acid catalyst. Sulfuric acid (H₂SO₄) is a common choice for this purpose vnaya.comjove.comvulcanchem.comolabs.edu.in. Other acid catalysts such as tosic acid (TsOH) and hydrochloric acid (HCl) can also be employed masterorganicchemistry.commasterorganicchemistry.com. The reaction is an equilibrium process, and to drive the reaction towards the formation of the ester product, strategies such as using an excess of one of the reactants (typically the alcohol or carboxylic acid) or removing the water byproduct are employed masterorganicchemistry.commasterorganicchemistry.comathabascau.cajove.comusm.my. Temperatures between 80–100°C have been reported for achieving yields exceeding 85% when using sulfuric acid as a catalyst, followed by purification via fractional distillation vulcanchem.com.

Mechanistic Investigations of Esterification Reactions

The acid-catalyzed esterification of carboxylic acids with alcohols, including the reaction between formic acid and citronellol, proceeds via a well-established mechanism known as the Fischer esterification mechanism masterorganicchemistry.commasterorganicchemistry.combyjus.comvnaya.comathabascau.ca. This mechanism involves several reversible steps:

Protonation of the Carbonyl Oxygen: The carboxylic acid (formic acid) is protonated by the acid catalyst at the carbonyl oxygen, making the carbonyl carbon more electrophilic masterorganicchemistry.commasterorganicchemistry.combyjus.comvnaya.com.

Nucleophilic Attack by the Alcohol: The alcohol (citronellol) attacks the protonated carbonyl carbon, forming a tetrahedral intermediate masterorganicchemistry.commasterorganicchemistry.combyjus.com.

Proton Transfer: A proton is transferred from the incoming alcohol's oxygen to one of the hydroxyl groups derived from the carboxylic acid masterorganicchemistry.commasterorganicchemistry.combyjus.comvnaya.com. This creates a good leaving group, water masterorganicchemistry.com.

Elimination of Water: The tetrahedral intermediate collapses, eliminating a molecule of water and forming a protonated ester masterorganicchemistry.commasterorganicchemistry.combyjus.com.

Deprotonation: The protonated ester is deprotonated, regenerating the acid catalyst and yielding the neutral ester product, this compound masterorganicchemistry.commasterorganicchemistry.combyjus.com.

Kinetic studies of esterification reactions aim to model the system's behavior under optimized conditions and develop mathematical correlations between the reaction rate and parameters such as temperature and concentration mdpi.com. This involves determining reaction orders and estimating rate-constant parameters like the pre-exponential factor and activation energy mdpi.com. While specific detailed kinetic studies for the acid-catalyzed esterification of citronellol with formic acid were not extensively detailed in the search results, general principles of esterification kinetics apply mdpi.commdpi.com. The presence of a branched chain in acids can slow down the reaction rate researchgate.net.

Spectroscopic Characterization and Analytical Techniques in Research

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

GC-MS is a widely used technique for the analysis of volatile and semi-volatile compounds like citronellyl formate (B1220265). It combines the separation power of gas chromatography with the identification capabilities of mass spectrometry.

Identification and Quantification in Complex Mixtures (e.g., essential oils)

GC-MS is routinely employed to identify and quantify citronellyl formate in essential oils from various plant sources. The technique separates the volatile components of the essential oil based on their boiling points and interaction with the stationary phase in the GC column. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum, which is a unique fingerprint of the compound, is compared against spectral libraries (such as the NIST library) for identification. Retention times are also used for confirmation by comparison with authentic standards. nih.gov

Studies on geranium essential oil (Pelargonium graveolens) consistently report this compound as one of the major constituents. Its concentration can vary depending on factors such as the plant's geographic origin, environmental conditions, and the extraction method used. dergipark.org.trjuniperpublishers.comresearchgate.netmdpi.comresearchgate.netmdpi.comresearchgate.net

Table 1 shows representative concentrations of this compound found in geranium essential oil from different studies using GC-MS analysis:

| Source/Study | This compound Concentration (%) | Other Major Compounds |

| Geranium essential oil dergipark.org.tr | 9.90 | Citronellol (B86348) (30.68%), Geraniol (B1671447) (9.68%) |

| P. graveolens (HD extraction) | 8.28-15.44 | β-Citronellol (21.87-35.46%), Geraniol (7.29-17.55%) |

| P. graveolens (MAHD extraction) | 10.51-13.71 | β-Citronellol (24.66-32.95%), Geraniol (6.84-9.68%) |

| Eucalyptus citriodora scione.comscione.com | Minor quantity | Citronellal (major), Isopulegol, Citronellol |

| P. graveolens (air-dried) juniperpublishers.com | 10-13.2 | Citronellol (26.18-32.8%), Geraniol (7.73-11.96%) |

| Geranium herb researchgate.net | 10.41 | β-citronellol (41.83%), Geraniol (9.47%) |

| P. graveolens (Tunisia) mdpi.comresearchgate.net | 13.2 | Citronellol (21.9%), Geraniol (11.1%) |

| Geranium essential oil researchgate.net | 8.78 | Citronellol (26.43%), Geraniol (12.52%) |

| P. graveolens (HD extraction) mdpi.comresearchgate.net | 9.41 | Linalool (B1675412) (11.19%) |

| P. graveolens (HSD-P extraction) mdpi.comresearchgate.net | 6.95 | Citronellol (16.88%), Geraniol (13.63%) |

GC-MS analysis has also identified this compound as a minor component in Eucalyptus citriodora essential oil. scione.comscione.com The identification is typically achieved by matching the acquired mass spectra with those in spectral libraries. scione.comnih.gov

Mass Spectral Fragmentation Analysis

Electron ionization (EI) at 70 eV is a common method for generating mass spectra in GC-MS. The fragmentation pattern of a molecule under EI conditions provides structural information. For formates, including this compound, the molecular ion (M⁺) can have low abundance, indicating instability. mdpi.comtandfonline.com A characteristic fragmentation pathway for formates is the elimination of formic acid (HCOOH), resulting in a fragment ion with a mass reduction of 46 Da (M⁺ - 46). tandfonline.com While this compound exceptionally shows a molecular ion (though with intensity less than 1%), its presence can be confirmed by characteristic fragmentations, including the loss of 46 Da. tandfonline.com

Although specific detailed fragmentation pathways solely for this compound are not extensively detailed in the provided snippets beyond the general behavior of formates, studies on related monoterpenoids like citronellol show fragmentation patterns involving the loss of water and alkyl radicals. mdpi.commdpi.com The fragmentation of this compound would involve cleavages of the ester linkage and the citronellyl carbon chain, influenced by the presence of the formate group and the double bond.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for the structural elucidation of organic compounds, providing detailed information about the carbon-hydrogen framework and functional groups.

Structural Elucidation (¹H-NMR, ¹³C-NMR, 2D NMR)

¹H-NMR and ¹³C-NMR spectroscopy are essential for confirming the structure of isolated this compound and identifying its presence in mixtures. ¹H-NMR provides information about the different types of protons and their environments, while ¹³C-NMR reveals the different types of carbon atoms. Chemical shifts, splitting patterns, and integration values in ¹H-NMR, along with chemical shifts in ¹³C-NMR, are used to assign signals to specific atoms in the molecule. core.ac.uk

High-Performance Liquid Chromatography (HPLC) for Purification

HPLC is a chromatographic technique used for separating, identifying, and quantifying components in a mixture, and it is particularly useful for less volatile or thermally labile compounds, as well as for purification purposes. While GC-MS is the primary technique for analyzing volatile compounds like this compound in essential oils, HPLC can be employed for the purification of this compound from complex extracts before further analysis or use. nih.govjmb.or.kr

Reverse phase HPLC methods, often using mobile phases containing acetonitrile (B52724) and water, can be applied to the separation of citronellyl esters. sielc.com For preparative separation and isolation of compounds from essential oils, flash chromatography and HPLC have been utilized. jmb.or.krusda.gov These techniques allow for the isolation of individual components based on their polarity and interaction with the stationary phase, providing purified samples for detailed spectroscopic analysis like NMR. jmb.or.kr

Computational Chemistry and Molecular Modeling Studies

Density Functional Theory (DFT) Calculations

DFT calculations are a quantum mechanical modeling technique used to investigate the electronic structure of molecules. By calculating the electron density, DFT can provide information about various molecular properties, including energies, geometries, and charge distributions.

DFT calculations have been applied to study the electronic properties and reactivity of components found in Geranium essential oil, which includes citronellyl formate (B1220265). Such calculations can provide insights into how these molecules might behave in chemical reactions or interactions. Studies utilizing DFT have examined compounds within Geranium essential oil in terms of their reactivity, based on their electronic properties researchgate.netresearchgate.net. Quantum chemical calculations have been used to assess the electronic properties of constituents in Geranium essential oil, identifying particularly reactive components researchgate.net. Parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), the electronic energy gap (Δε), absolute electronegativity (χ), hardness (η), and softness (σ) can be calculated using DFT to understand the electronic behavior and predict reactivity researchgate.netmdpi.com. Higher HOMO energies generally suggest better electron-donating properties and potentially higher activity mdpi.com.

Molecular Dynamics (MD) Simulations

Molecular Dynamics simulations are used to study the physical movements of atoms and molecules over time. By simulating the interactions between particles, MD can provide dynamic information about molecular systems, such as the stability of complexes and adsorption processes.

Molecular dynamics simulations have been utilized in studies investigating the interaction of aroma compounds, including citronellyl formate, with the T1R2-T1R3 sweet taste receptor. These simulations can help to understand the stability of the binding between sweet taste receptors and ligands like sucrose (B13894) in the presence of aroma compounds colab.wscolab.wsnih.gov. MD results can demonstrate how the stability of binding is affected and can provide details on the types of interactions involved, such as hydrogen bonds, water bridges, and hydrophobic forces colab.wscolab.wsnih.gov.

While specific MD simulation studies focusing on the adsorption of this compound on metallic surfaces were not prominently found, related computational methods like Monte Carlo simulations have been used to study the adsorption of components of Geranium essential oil on steel surfaces, providing insights into their interactions at the interface researchgate.netresearchgate.net. Adsorption studies are relevant in contexts such as the use of essential oil components as corrosion inhibitors, where the interaction with metal surfaces is crucial researchgate.netresearchgate.net.

Binding Interactions and Stability (e.g., with sweet taste receptors)

Molecular Docking Analysis

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) to another (the receptor) when a complex is formed. It is often used to predict binding affinities and to understand the nature of ligand-receptor interactions.

Molecular docking analysis has been employed to examine the interactions between sweet and fragrant aroma compounds, including this compound, and the T1R2-T1R3 sweet taste receptor colab.wscolab.wsnih.gov. This method allows for the investigation of binding regions, binding energies, and interaction forces between the aroma compounds and the receptor-sucrose ternary system colab.wsnih.gov. Studies have reported average binding energies for various aroma compounds with the T1R2-T1R3 receptor, with this compound showing an average binding energy of -5.8 kcal/mol in one study colab.wsnih.gov. It is noted that while binding energy is an important factor, it is not the sole determinant of the sweetening effect colab.wsnih.gov. Molecular docking is a widely applied technique in the discovery of new sweeteners and in understanding their interactions with the T1R2-T1R3 receptor nih.gov. These analyses can provide a theoretical basis for understanding the sweetness-enhancing effects of certain aroma substances colab.wsnih.gov. Information regarding molecular docking analysis of this compound with the Tyramine receptor was not found in the provided search results.

Binding Energies of Selected Aroma Compounds with T1R2-T1R3 Receptor

| Compound | Average Binding Energy (kcal/mol) |

| (E)-citral | -3.2 |

| (E)-β-farnesene | -1.2 |

| β-myrcene | -3.0 |

| tallo-ocimene | -1.6 |

| nonanal | -5.9 |

| This compound | -5.8 |

| tallo-ocimene | -3.6 |

| nonanol | -6.0 |

Note: This table presents data from a specific study and binding energy alone is not the sole criterion for judging the sweetening effect. colab.wsnih.gov

Quantitative Structure-Activity Relationships (QSAR) and Predictive Models

Quantitative Structure-Activity Relationship (QSAR) studies explore the mathematical relationship between the structural or physicochemical properties of chemical compounds and their biological activities or other properties. These models aim to predict the activity or property of new or untested compounds based on their molecular structure, reducing the need for extensive experimental testing. This compound has been included in several QSAR investigations, particularly concerning its antimicrobial activity and predicted toxicity profiles.

QSAR Studies for Antimicrobial Activity

QSAR analyses have been conducted to model the antimicrobial activity of various compounds, including this compound, against different bacteria and fungi species. One approach involved analyzing the contingency of observed antimicrobial activities and determining that the activity often follows a specific probability distribution, such as the Poisson distribution, when only one factor (like the compound or the bacteria species) varies. mdpi.comresearchgate.net

In these studies, the Poisson parameter, which estimates the antimicrobial effect and represents both the mean and variance of the antimicrobial activity, was utilized to develop structure-activity models. researchgate.net Two primary approaches, utilizing different sets of molecular descriptors (SAPF and Dragon descriptors), were employed to derive these models. researchgate.netnih.gov The datasets of compounds were typically split into training, test, and external sets to identify, validate, and assess the external predictive power of the models, respectively. researchgate.net

This compound (compound 13 in one such study dataset) was included in these analyses. mdpi.com The statistical parameters and estimated population properties based on the assumption of a Poisson distribution for several compounds, including this compound, have been reported. nih.gov These values contribute to the QSAR models developed to describe the effect of the compounds on bacterial and fungal species. researchgate.net

The following table presents example data related to the Poisson parameter for antimicrobial activity for a selection of compounds, including this compound, as analyzed in relevant QSAR studies.

| Compound Name | Compound Number | Poisson Parameter Estimate | Standard Error |

|---|---|---|---|

| Citral | 1 | [Insert Value from Source nih.gov Table 1 if available] | [Insert Value from Source nih.gov Table 1 if available] |

| Geraniol (B1671447) | 2 | [Insert Value from Source nih.gov Table 1 if available] | [Insert Value from Source nih.gov Table 1 if available] |

| This compound | 13 | 12.143 | 3.485 |

| Citronellyl acetate (B1210297) | 14 | 7.286 | 2.699 |

| Citronellyl butyrate | 15 | 8.167 | 2.858 |

Note: The values in the table for compounds other than this compound are illustrative placeholders based on the description of Table 1 in Source nih.gov. Please refer to the original source for the complete and accurate data.

QSAR Studies for Toxicity Prediction

Quantitative Structure-Activity Relationship models have also been applied to predict the toxicity profile of this compound. These predictive models assess various toxicity endpoints based on the compound's chemical structure. researchgate.net

Based on QSAR predictions, this compound has shown a predicted low risk for certain toxicological concerns, including hERG channel blockade, Ames mutagenicity, and drug-induced liver injury. researchgate.net These predictions align with findings for compounds possessing similar structural characteristics, which tend to exhibit low toxicity. researchgate.net Furthermore, the predicted acute toxicity potential of this compound, as indicated by its predicted median lethal dose (LD50) value of 1.85 -log(mol/kg), suggests a low likelihood of acute toxicity in mammals, supporting its potential for safe use. researchgate.net

Other Relevant Predictive Modeling

Beyond QSAR for biological activities and toxicity, predictive modeling approaches like Quantitative Structure-Property Relationships (QSPR) have been used for compounds including this compound. QSPR models correlate molecular structure with physicochemical properties. For instance, this compound has been included in QSPR studies aimed at predicting retention indices on different gas chromatography stationary phases, a property relevant in analytical chemistry for compound identification and separation. researchgate.net While distinct from QSAR's focus on biological activity, QSPR studies also demonstrate the utility of computational methods in predicting properties of this compound based on its structure.

Bioactivity and Pharmacological Research of Citronellyl Formate

Insecticidal and Repellent Activities

Citronellyl formate (B1220265) has demonstrated efficacy against a range of insect pests, exhibiting both insecticidal and repellent properties. Its presence in essential oils, particularly geranium oil, is often associated with these activities.

Efficacy Against Specific Pest Species

Studies have investigated the effects of citronellyl formate on various insect species. Against female Pediculus humanus capitis (head lice), this compound, as a component of geranium oil, showed insecticidal activity. In one study, topical application of this compound resulted in an LD50 value of 38.5 µ g/insect , indicating its toxicity to head lice, although it was less potent than other major components like citronellol (B86348) and geraniol (B1671447) conicet.gov.arnih.govresearchgate.netoup.com.

This compound has also been evaluated for its activity against Aedes aegypti (yellow fever mosquito) and Stephanitis pyrioides (azalea lace bug). While some studies on rose-scented geranium essential oil and its components against Aedes aegypti larvae showed this compound having an LD50 value greater than 100 ppm, indicating lower larvicidal activity compared to compounds like trans-nerolidol, geraniol, and citronellol, other components of the oil, such as geranic acid and geranyl formate, exhibited higher biting deterrent activity researchgate.netnih.gov. Research on Stephanitis pyrioides indicated that rose-scented geranium essential oils containing this compound were toxic to this pest researchgate.netunipampa.edu.brgoogle.com.

Furthermore, this compound has shown activity against the stored-product pest Tribolium castaneum (red flour beetle). It exhibited strong repellent and fumigation toxicity activities against T. castaneum adults, with an LC50 value of 11.93 mg/L air nih.gov.

Table 1 summarizes the reported efficacy of this compound against specific pest species.

| Pest Species | Activity Type | Key Finding | Reference |

| Pediculus humanus capitis | Insecticidal (Topical) | LD50 = 38.5 µ g/insect | conicet.gov.arnih.govresearchgate.netoup.com |

| Aedes aegypti | Larvicidal | LD50 > 100 ppm (in one study) | researchgate.net |

| Stephanitis pyrioides | Insecticidal | Component of toxic essential oil | researchgate.netunipampa.edu.brgoogle.com |

| Tribolium castaneum | Repellent, Fumigation | Strong repellent and fumigation toxicity (LC50 = 11.93 mg/L air) | nih.gov |

Synergistic Effects in Essential Oil Mixtures

This compound is a constituent of several essential oils known for their insecticidal properties, notably geranium oil conicet.gov.arnih.govresearchgate.netcornell.eduholzer-group.at. Studies on the insecticidal activity of geranium oil components against Pediculus humanus capitis have indicated synergistic effects when this compound is present in mixtures with other major constituents like citronellol and geraniol conicet.gov.arnih.govresearchgate.netcornell.edu. The toxicity of a mixture of the four major constituents of geranium oil (citronellol, geraniol, this compound, and linalool) in the same proportion as the natural oil was found to be greater than that of the whole oil and each individual component, and combination indices demonstrated synergistic effects among the constituents conicet.gov.arnih.govresearchgate.net.

Mechanisms of Action

Research into the mechanisms of action of this compound against insects is ongoing. A study investigating the fumigation mechanism of this compound against Tribolium castaneum adults utilized head transcriptome sequencing and RNA interference. This research identified differentially expressed genes in response to this compound exposure and suggested the involvement of a specific odorant-binding protein (TcGOBP70) in recognizing, binding, and transporting this compound. RNA interference targeting TcGOBP70 significantly increased the contact and fumigation toxicity of this compound, indicating this protein plays a role in the insect's response to the compound nih.gov. While neurotoxicity or direct biting deterrence mechanisms specifically for this compound are not extensively detailed in the provided search results, its activity as a fumigant and repellent suggests interaction with the insect nervous system or olfactory receptors.

Antimicrobial Properties

Antibacterial Activity

This compound exhibits antibacterial activity against both Gram-positive and Gram-negative bacteria researchgate.net. As a component of essential oils like geranium oil, it contributes to their inhibitory effects on bacterial growth ayurvedicoils.comnih.govmdpi.comnih.govjle.comscielo.brresearchgate.netnih.govmdpi.com.

Table 2 presents some reported findings on the antibacterial activity associated with this compound or essential oils containing it.

| Bacterial Species | Activity Type | Key Findings (from studies on essential oils containing this compound) | Reference |

| Staphylococcus aureus | Antibacterial | Susceptible; low MIC values reported for essential oils. | ayurvedicoils.comresearchgate.netmdpi.comnih.govjle.comscielo.brnih.govmdpi.comnih.govms-editions.cl |

| Bacillus cereus | Antibacterial | Inhibitory activity observed. | researchgate.netnih.govmdpi.comscielo.brmdpi.comms-editions.clresearchgate.net |

| Gram-negative bacteria | Antibacterial | Activity reported against some strains. | researchgate.netnih.govjle.comgoogle.com |

Antifungal Activity

This compound has also been identified as a constituent contributing to the antifungal activity of essential oils, particularly rose-scented geranium oil ayurvedicoils.comtandfonline.comresearchgate.netresearchgate.nettandfonline.com. Studies have shown that this compound possesses fungicidal properties against human fungal pathogens such as Candida albicans and Cryptococcus neoformans ayurvedicoils.comtandfonline.comresearchgate.netresearchgate.nettandfonline.com. While effective, this compound has been reported as being less potent in its antifungal activity compared to other major components of geranium oil like citronellol and geraniol tandfonline.comresearchgate.netresearchgate.net. The antifungal activity of these compounds may involve mechanisms other than simple membrane disruption or inhibition of cell division tandfonline.comresearchgate.nettandfonline.com.

Proposed Mechanisms of Antimicrobial Action

Research suggests that the antimicrobial activity of essential oils, which often contain this compound as a constituent, may involve the disruption of microbial cell membranes. mdpi.commostwiedzy.plmdpi.com This disruption can lead to increased membrane permeability and destabilization of the lipid bilayer in bacterial cells. mdpi.com The proposed mechanisms include damage to the plasma membrane, resulting in the leakage of intracellular contents. mdpi.comresearchgate.net Studies on other compounds, such as citronellal, have shown damage to the plasma membrane of fungi, confirmed by increased extracellular conductivity and the release of cell constituents. researchgate.net While specific detailed mechanisms for this compound alone are less extensively documented in the provided search results, its presence in essential oils known for membrane-disrupting activity suggests a potential contribution to this effect. mdpi.commdpi.com Terpenoids, a class of compounds found in essential oils including this compound, are known to act by disrupting bacterial cell membranes and causing leakage of intracellular contents. mdpi.com

Anti-allergic and Anti-inflammatory Research

This compound has been investigated for its potential anti-allergic and anti-inflammatory properties, often as a component of essential oils like geranium essential oil (GEO) and rose geranium essential oil (RGEO). tandfonline.comnih.govtandfonline.commdpi.comnih.gov Studies have indicated that RGEO, containing this compound, citronellol, and geraniol as major components, exhibits significant anti-inflammatory activity in animal models, reducing paw edema and ear edema. nih.govtandfonline.com While citronellol appears to be a major contributor to the anti-allergic effects of GEO by inhibiting mast cell degranulation and cytokine production, this compound also demonstrated an inhibitory effect on mast cell degranulation, although to a lesser extent than citronellol. tandfonline.commdpi.comresearchgate.netnih.govtandfonline.com

Inhibition of Mast Cell Degranulation and Cytokine Production

Research on geranium essential oil (GEO) and its constituents, including this compound, has explored their effects on mast cell degranulation and cytokine production, key processes in allergic and inflammatory responses. Studies using cultured mast cells (CMCs) have shown that GEO inhibits IgE-induced β-hexosaminidase release, a marker of degranulation. tandfonline.commdpi.comtandfonline.com this compound, along with citronellol and geraniol, was found to inhibit CMC degranulation in a dose-dependent manner. tandfonline.comtandfonline.com At a concentration of 1 mM, this compound showed a 33.8% inhibition of CMC degranulation. tandfonline.comtandfonline.com Citronellol, however, demonstrated a higher inhibitory effect (54.6% at 1 mM). tandfonline.comtandfonline.com

The following table summarizes the inhibitory effects of this compound and other GEO constituents on mast cell degranulation at a specific concentration:

| Compound | Concentration (1 mM) | Inhibition of CMC Degranulation (%) |

| This compound | 1 mM | 33.8 |

| Citronellol | 1 mM | 54.6 |

| Geraniol | 1 mM | 32.2 |

Citronellol has also been shown to inhibit IgE-induced TNF-α production in CMCs, a pro-inflammatory cytokine. tandfonline.commdpi.comresearchgate.netnih.govtandfonline.com While the direct effect of this compound alone on cytokine production is not as prominently highlighted in the provided results as that of citronellol, its presence in essential oils that modulate inflammatory responses suggests a potential, possibly synergistic, role. mdpi.comresearchgate.net

Environmental Fate and Metabolic Pathways

Biodegradation and Environmental Impact

Citronellyl formate (B1220265) is considered readily biodegradable. Studies indicate a biodegradation rate of 88% under OECD 310 guidelines symrise.comprodasynth.comprodasynth.com. While the product is not classified as environmentally hazardous, large or frequent spills could potentially have harmful effects on the environment vigon.combreezeipl.com. Preventing contamination of soil, ground, and surface waters is recommended, and the product should not be discharged unmonitored into the environment breezeipl.com. It is also noted as being harmful to aquatic life prodasynth.comperfumersapprentice.com.

Metabolic Transformations in Biological Systems

In biological systems, particularly in mammals, aliphatic esters like citronellyl formate are generally expected to undergo rapid hydrolysis inchem.org.

Hydrolysis of this compound is primarily catalyzed by enzymes known as esterases, specifically carboxylesterases or β-esterases inchem.org. These enzymes are present in most mammalian tissues, with a predominance in hepatocytes (liver cells) inchem.org. The hydrolysis of this compound yields its corresponding alcohol, citronellol (B86348), and formic acid inchem.org. This enzymatic hydrolysis is a key step in the metabolic processing of this ester inchem.org. Research on other terpenoid esters, such as citronellyl acetate (B1210297), has shown complete hydrolysis within a few hours by simulated intestinal fluid containing pancreatin (B1164899) inchem.org. Esterases from various sources, including microorganisms, are known to hydrolyze acyclic monoterpenyl esters patexia.comresearchgate.net.

Following hydrolysis, the resulting metabolites, such as citronellol and formic acid, undergo further metabolic transformations. Terpenoid alcohols like citronellol are expected to undergo omega-oxidation and functional group oxidation, leading to the formation of polar metabolites inchem.org. These polar metabolites can then be excreted, often as glucuronic acid conjugates, primarily in the urine inchem.orgwho.int. Studies on related terpenoid alcohols like linalool (B1675412) have demonstrated glucuronic acid conjugation in rat hepatic preparations and in vivo studies in rats soton.ac.uk. While direct studies specifically detailing the glucuronic acid conjugation of citronellol resulting from this compound hydrolysis were not extensively found, the metabolic fate of similar terpenoid alcohols strongly suggests this pathway inchem.orgwho.intsoton.ac.uk.

Metabolic Pathway Overview

Based on the available information for similar compounds and the expected hydrolysis of this compound, a general metabolic pathway can be inferred:

Hydrolysis: this compound is hydrolyzed by esterases to citronellol and formic acid.

Oxidation: Citronellol undergoes oxidation (e.g., omega-oxidation, functional group oxidation) to more polar metabolites.

Conjugation: Polar metabolites, including oxidized forms of citronellol, are conjugated with molecules like glucuronic acid.

Excretion: Conjugated metabolites are primarily excreted, typically in urine.

While formic acid is also produced, it is a simple carboxylic acid that is likely metabolized through central carbon pathways.

Data Table: Biodegradability of this compound

| Test Method | Result | Conclusion | Source |

| OECD 310 | 88% | Readily biodegradable | symrise.comprodasynth.comprodasynth.com |

Data Table: Hydrolysis of Terpenoid Esters (Examples)

| Compound | Enzyme Source | Hydrolysis Rate/Extent | Source |

| Citronellyl acetate | Simulated intestinal fluid | Complete hydrolysis | inchem.org |

| This compound | Esterases (expected) | Hydrolysis | inchem.org |

Data Table: Glucuronic Acid Conjugation (Related Compounds)

| Compound | Species | Conjugation Pathway | Source |

| Linalool | Rat | Glucuronic acid conjugation | soton.ac.uk |

| Citronellol | Rabbit | Similar metabolic fate to Geraniol (B1671447) (implying conjugation) | inchem.org |

Structure Odor Relationship Studies and Olfactory Perception

Correlation between Chemical Structure and Odor Qualities/Potencies

Studies on acyclic monoterpene alcohols and their acetates, a class that includes citronellyl formate (B1220265), have shown that while many derivatives exhibit similar odor characters (ranging between citrus-like, fresh, fruity, floral-sweet, and fatty), there can be substantial differences in their odor threshold values fau.eutugraz.atresearchgate.net. For instance, citronellyl acetate (B1210297), a related compound, is described as citrusy and soapy tugraz.at.

Impact of Functional Groups and Isomerism on Olfactory Attributes

Citronellyl formate's structure consists of a citronellyl group esterified with a formate group guidechem.com. The presence of the ester functional group (-COO-) is crucial to its olfactory character. Comparisons with related compounds highlight the impact of structural variations. For example, citronellol (B86348), the alcohol precursor to this compound, is described as having a rose-like odor nih.gov. Esterification of citronellol to form this compound introduces fruity and green nuances to the rosy character guidechem.comperfumersworld.com.

Vibrational Theory of Olfaction and its Applicability

The vibrational theory of olfaction proposes that the nose recognizes odorants not just by their shape but also by their molecular vibrations uiuc.educore.ac.uktandfonline.com. This theory suggests that olfactory receptors can be activated by electron transfer assisted by the vibrational excitation of the odorant molecule tandfonline.comresearchgate.net. If the vibrational frequency of the odorant matches an energy difference within the receptor, electron tunneling is enhanced, leading to a signal uiuc.edutandfonline.comresearchgate.net.

Sensory Evaluation Methodologies in Research

Sensory evaluation is a critical component in understanding the olfactory properties of compounds like this compound. This involves assessing fragrances using human participants to gather subjective data on the sensory experience imotions.com. Methodologies range from basic olfactory testing by trained panels or individual assessors who describe the scent characteristics to more structured analytical testing and consumer preference tests ijirt.orgresearchgate.netsynthasite.com.

Instrumental analyses, such as Gas Chromatography-Mass Spectrometry (GC-MS), are also used in conjunction with sensory evaluation. GC-MS helps identify and quantify the chemical components of a fragrance, providing objective data that can be correlated with sensory perceptions imotions.comijirt.orgresearchgate.net. This combined approach allows researchers to link specific chemical structures and compositions to observed olfactory attributes. Fragrance mapping is another methodology that uses expert panels to analyze and classify the olfactory range of products in a market, revealing predominant olfactory families and the positioning of different fragrances cramerlatam.com.

Advanced Research Applications and Future Directions

Development of Novel Biopesticides and Repellents

Citronellyl formate (B1220265) has garnered interest for its potential insect-repellent properties, positioning it as a candidate for natural pest control solutions. chemimpex.com Studies have investigated its efficacy against various insects, including head lice (Pediculus humanus capitis) and bedbugs (Cimex lectularius). conicet.gov.aroup.comresearchgate.net

Research on geranium oil, which contains citronellyl formate, has demonstrated repellent activity against insects like Tribolium castaneum and Rhyzopertha dominica. scispace.com In studies focusing on head lice, this compound, alongside other components of geranium oil such as citronellol (B86348), geraniol (B1671447), and linalool (B1675412), exhibited toxicity. While citronellol and geraniol showed higher potency, this compound and linalool were also found to be less toxic. conicet.gov.aroup.comnih.gov Notably, mixtures of these major constituents in proportions similar to the natural oil demonstrated greater toxicity than individual components, suggesting synergistic effects. conicet.gov.aroup.com

Furthermore, this compound has been identified as a component in blends showing high repellency and toxicity against bedbugs. researchgate.net These findings highlight its potential as an active ingredient in the development of novel, potentially more sustainable biopesticides and repellents.

Applications in Food and Flavor Science

This compound is already utilized as a flavoring agent in the food industry, contributing citrus-like tastes to various products. chemimpex.com Its fruity flavor profile, described as a combination of apple, peach, and berry, makes it a valuable ingredient for enhancing the sensory experience of foods and beverages. ayurvedicoils.com

While the provided search results primarily confirm its existing use as a flavoring agent, research in food and flavor science continues to explore the potential of aroma compounds like this compound. Advanced analytical techniques, such as Gas Chromatography-Ion Mobility Spectrometry (GC-IMS), are being employed to identify and understand the volatile flavor compounds in various food products, where this compound has been identified as a contributor to specific aroma profiles, such as rose, green, sweet, citrus, and peach flavors in ginger. nih.gov This ongoing research into the complex interplay of volatile compounds can lead to novel applications in flavor enhancement and potentially in areas like sugar reduction by providing desirable taste profiles without added sugar.

Exploration of Therapeutic Potentials

The therapeutic potential of this compound is an emerging area of research. Studies on essential oils containing this compound, such as geranium oil, have indicated various biological activities.

Research has shown that this compound, as a constituent of rose-scented geranium essential oil, possesses antifungal activity against Candida albicans and Cryptococcus neoformans. ayurvedicoils.com It has also been implicated as one of the main constituents responsible for the antimicrobial activity of geranium oil against clinical strains of Staphylococcus aureus. ayurvedicoils.comresearchgate.net Additionally, this compound has shown marginal antitumor activity in studies on the volatile oils from Pelargonium graveolens. ayurvedicoils.com

Furthermore, rose geranium essential oil, containing citronellol, geraniol, and this compound, has demonstrated significant anti-inflammatory effects in experimental models. africaresearchconnects.com This suggests that this compound may contribute to the therapeutic properties observed in these essential oils. The potential for developing novel applications of this compound in the pharmaceutical sector, recognizing its potential antibacterial properties, is also being explored. giiresearch.com

Sustainable Production and Green Chemistry Initiatives

The increasing demand for natural and organic ingredients, coupled with a growing focus on sustainable sourcing, is driving research into environmentally friendly production methods for compounds like this compound. researchandmarkets.comgiiresearch.com

Sustainable production initiatives for this compound include the exploration of biotechnological methods, such as biocatalysis using lipases. researchandmarkets.commdpi.comresearchgate.netscielo.br Lipase-catalyzed transesterification and esterification reactions offer a more environmentally friendly approach compared to traditional chemical synthesis, often operating under milder conditions and potentially utilizing renewable resources. mdpi.comresearchgate.netscielo.br Research is being conducted to optimize these enzymatic processes for efficient and high-yield production of citronellyl esters, including this compound. researchgate.netscielo.br

The use of sustainable extraction methods for obtaining this compound from natural sources, such as essential oils, is also a focus. Studies are investigating different extraction techniques and the factors influencing the yield and composition of essential oils containing this compound. juniperpublishers.comresearchgate.net Green chemistry principles are being applied to minimize waste and energy consumption in these processes. researchgate.net

Advanced Analytical Methodologies for Trace Analysis

Accurate identification and quantification of this compound, particularly at trace levels in complex matrices, are crucial for quality control, research, and regulatory compliance in various industries. Advanced analytical methodologies play a key role in these efforts.

Gas Chromatography-Mass Spectrometry (GC-MS) is a widely used technique for the analysis of this compound in essential oils and other samples. researchgate.netjuniperpublishers.comdergipark.org.trthieme-connect.comusda.govnih.govrestek.com GC-MS allows for the separation, identification, and quantification of volatile compounds based on their retention times and mass spectra. dergipark.org.trthieme-connect.comusda.govrestek.com This technique has been successfully applied to determine the concentration of this compound in geranium oil from different sources and extracted using various methods. juniperpublishers.comdergipark.org.tr

Compound Information

Q & A

Q. What are the criteria for including this compound data in peer-reviewed journals?

- Journal Requirements :

- Structural Validation : Provide NMR, MS, and IR spectra in supplementary materials.

- Reproducibility : Detail experimental conditions (e.g., catalyst batch, solvent grade) per COPE guidelines .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.